molecular formula C6H10O2S3 B3050834 Diethyl thiodicarbonate CAS No. 2905-52-4

Diethyl thiodicarbonate

Cat. No.: B3050834
CAS No.: 2905-52-4
M. Wt: 210.3 g/mol
InChI Key: ALGQDBJUFSYDLA-UHFFFAOYSA-N
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Description

Diethyl thiodicarbonate, also known as bis(ethoxythiocarbonyl) sulfide, is an organic compound with the molecular formula C6H10O2S3. It is a sulfur-containing ester that is used in various chemical processes and applications. The compound is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to a central sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl thiodicarbonate is typically synthesized through the reaction of diethyl carbonate with sulfur. The process involves heating a mixture of diethyl carbonate and sulfur until the reaction product is completely dissolved, forming a transparent liquid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques and catalysts to optimize yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl thiodicarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiocarbonates.

Scientific Research Applications

Diethyl thiodicarbonate has several applications in scientific research, including:

Mechanism of Action

The mechanism by which diethyl thiodicarbonate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to participate in the formation and cleavage of chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Dimethyl thiodicarbonate: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl dithiocarbonate: Contains two ethyl groups attached to a dithiocarbonate moiety.

    Diethyl carbonate: Lacks the sulfur atom present in diethyl thiodicarbonate.

Uniqueness: this compound is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other carbonates and thiocarbonates. This uniqueness makes it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

O-ethyl ethoxycarbothioylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S3/c1-3-7-5(9)11-6(10)8-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGQDBJUFSYDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC(=S)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183288
Record name Diethyl thiodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-52-4
Record name C,C′-Diethyl dicarbonodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl thiodicarbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl thiodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl thiodicarbonate
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Record name Diethyl thiodicarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl thiodicarbonate

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